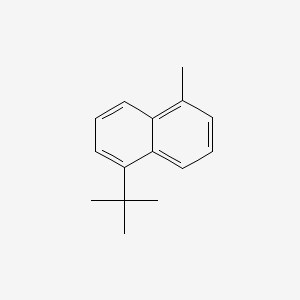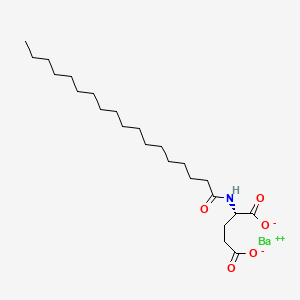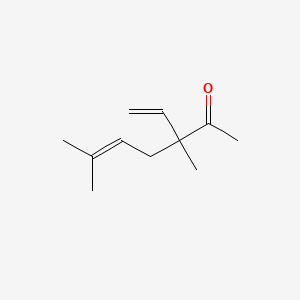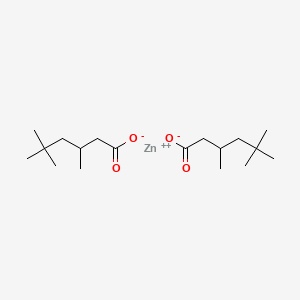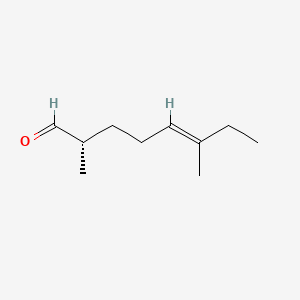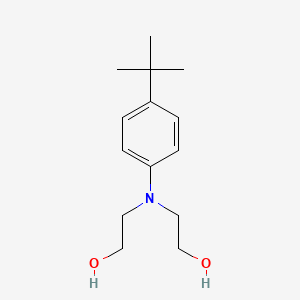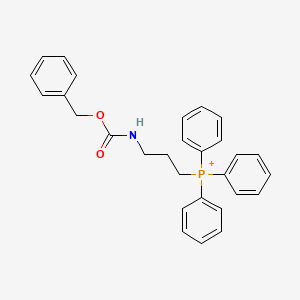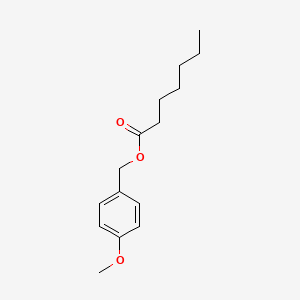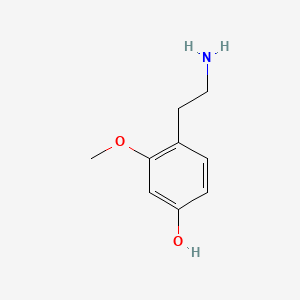
Phenol, 4-(2-aminoethyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-3-methoxy- can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent, such as ethanol.
- Add 2-bromoethylamine hydrobromide and a base, such as potassium carbonate.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(2-aminoethyl)-3-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(2-aminoethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the benzene ring.
Applications De Recherche Scientifique
Phenol, 4-(2-aminoethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-(2-aminoethyl)-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and elicit specific physiological responses.
Comparaison Avec Des Composés Similaires
Phenol, 4-(2-aminoethyl)-3-methoxy- can be compared with other similar compounds, such as:
Phenol, 4-(2-aminoethyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Phenol, 4-(2-aminoethyl)-2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
Phenol, 4-(2-aminoethyl)-3-hydroxy-: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of Phenol, 4-(2-aminoethyl)-3-methoxy- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
3965-92-2 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
Clé InChI |
PCRGOGUXNSLMNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




